molecular formula C9H10N4O B7440829 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B7440829
M. Wt: 190.20 g/mol
InChI Key: DNZGVCUMWHNERT-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a methyl group at position 4 and a 4-aminophenyl moiety at position 2. The compound is synthesized via cyclocondensation of semicarbazide derivatives or Schiff base formation reactions, often followed by acetylation or alkylation modifications .

Properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZGVCUMWHNERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129593-82-4
Record name 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with acetic anhydride, followed by cyclization with formic acid. The reaction conditions usually require heating and the use of a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced forms of the compound.

Scientific Research Applications

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be contextualized by comparing it to structurally related triazolone derivatives. Key distinctions arise from substituent variations, which influence acidity, lipophilicity, and bioactivity.

Structural and Physicochemical Properties

Compound Name Substituents (R₁, R₂) pKa (in acetonitrile) LogP Key Features
Target compound R₁ = 4-aminophenyl, R₂ = CH₃ ~9.2 1.8* Electron-donating NH₂ group enhances H-bonding; moderate acidity.
3-Benzyl-4-(3-nitrobenzoxy derivative) R₁ = benzyl, R₂ = NO₂/OCH₃ ~8.5 2.5 Electron-withdrawing NO₂ group lowers pKa; higher lipophilicity.
3-Ethyl-4-(diethylamino-benzylidene) R₁ = ethyl, R₂ = NEt₂ ~10.1 2.1 Basic diethylamino group increases pKa; strong antioxidant activity.
1-Acetyl-3-methyl-4-(methoxybenzylidene) R₁ = CH₃, R₂ = acetyl/OCH₃ ~7.9 1.5 Acetylation reduces acidity; improved metabolic stability.

*Estimated based on analogous compounds.

  • Acidity (pKa): The target compound’s aminophenyl group slightly elevates its pKa compared to nitro- or acetyl-substituted derivatives, which exhibit stronger electron-withdrawing effects .
  • Lipophilicity (LogP): The aminophenyl group confers moderate hydrophilicity, whereas benzyl or nitro-substituted analogs show higher LogP values, enhancing membrane permeability .

Biological Activity

3-(4-Aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O. Its structure includes a triazole ring which is essential for its biological activity. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H10N4O
SMILESCN1C(=NNC1=O)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4O/c1-13...

Anticancer Properties

Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been explored in various studies. For instance, derivatives of triazole have shown effectiveness against different cancer cell lines by targeting specific enzymes involved in cell growth and proliferation.

Mechanisms of Action:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that triazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting that this compound may possess antimicrobial properties. Triazole derivatives have been documented to exhibit activity against various bacterial strains and fungi.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the antiproliferative effects of triazole derivatives on human cancer cell lines, including breast and lung cancer models. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity at micromolar concentrations. The study highlighted the compound's potential as a lead for further development in anticancer therapies .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against common pathogens. The results showed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for development as an antibiotic agent .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activities of this compound:

Study FocusActivity TypeKey Findings
Anticancer ActivityCytotoxicitySignificant inhibition of cancer cell proliferation
Antimicrobial ActivityBacterial InhibitionBroad-spectrum efficacy against multiple pathogens
Mechanism InsightsEnzyme InhibitionTargeting thymidylate synthase and HDAC

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